molecular formula C15H18N2O5 B6345251 3-(Ethoxycarbonyl)-1-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264048-30-7

3-(Ethoxycarbonyl)-1-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B6345251
CAS No.: 1264048-30-7
M. Wt: 306.31 g/mol
InChI Key: FXVDLTDTEOEVOG-UHFFFAOYSA-N
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Description

This compound is a pyrazoline derivative featuring:

  • Ethoxycarbonyl group at position 3 of the pyrazole ring.
  • 4-Ethoxyphenyl substituent at position 1.
  • Carboxylic acid group at position 5. Its synthesis likely follows methods analogous to related pyrazolines, involving Claisen condensation of substituted acetophenones with diethyl oxalate, followed by cyclization with hydrazine derivatives (e.g., thiosemicarbazide) . While explicit synthetic details for this compound are absent in the evidence, structural characterization via X-ray diffraction (as seen in similar compounds, e.g., CCDC 2310650 ) and spectroscopic methods are standard for confirmation.

Properties

IUPAC Name

5-ethoxycarbonyl-2-(4-ethoxyphenyl)-3,4-dihydropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-3-21-11-7-5-10(6-8-11)17-13(14(18)19)9-12(16-17)15(20)22-4-2/h5-8,13H,3-4,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVDLTDTEOEVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(CC(=N2)C(=O)OCC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Ethoxycarbonyl)-1-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, a member of the pyrazole class of compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Chemical Formula : C15H18N2O5
  • Molecular Weight : 302.31 g/mol
  • CAS Number : 1264049-13-9

Synthesis

The compound can be synthesized through various methods that typically involve the reaction of ethyl esters with hydrazines or hydrazones, leading to the formation of pyrazole derivatives. The synthetic routes may vary based on the desired substituents on the pyrazole ring.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study reported that certain pyrazole compounds showed antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations .

CompoundTarget BacteriaMIC (µg/mL)
Pyrazole ABacillus cereus32
Pyrazole BMicrococcus luteus128

These findings suggest that modifications on the pyrazole ring can enhance antibacterial potency, highlighting the importance of functional groups in determining biological activity.

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial properties, pyrazole derivatives have been investigated for their anti-inflammatory and analgesic effects. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This inhibition leads to reduced production of prostaglandins, thereby alleviating pain and inflammation .

Case Studies

  • Case Study on Antibacterial Activity
    A recent study synthesized various pyrazole derivatives and evaluated their antibacterial efficacy. Among them, one compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics. This compound's structure was modified to include electron-withdrawing groups, which enhanced its interaction with bacterial cell walls .
  • Case Study on Anti-inflammatory Effects
    Another research project focused on the anti-inflammatory potential of a series of pyrazole derivatives. The results indicated that certain derivatives significantly reduced edema in animal models when administered at specific dosages. The mechanism involved COX inhibition and modulation of inflammatory cytokines .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituents (Position) Molecular Formula* Notable Features
Target Compound
3-(Ethoxycarbonyl)-1-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
4-Ethoxyphenyl (1), Ethoxycarbonyl (3) Likely C₁₅H₁₈N₂O₅ Dual ethoxy groups enhance lipophilicity; carboxylic acid improves solubility in basic conditions. Commercial availability noted .
3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid 4-Methylphenyl (1) - Methyl group increases steric bulk, potentially reducing reactivity compared to ethoxy .
3-(Ethoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid 4-Methoxyphenyl (1), Methyl (5) C₁₅H₁₈N₂O₅ Methoxy and methyl groups may lower metabolic stability; used in pharmaceutical intermediates .
3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid 3-Nitrophenyl (1) C₁₃H₁₃N₃O₆ Nitro group (electron-withdrawing) enhances electrophilicity, useful in kinase inhibition studies .
3-(Ethoxycarbonyl)-1-(4-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid 4-Ethylphenyl (1) - Ethyl substituent increases hydrophobicity, affecting membrane permeability .
1-(3-Chloro-4-methylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid 3-Chloro-4-methylphenyl (1), Methyl (5) - Chlorine atom introduces polarity; methyl group may restrict ring puckering .

*Molecular formulas inferred from analogous compounds where explicit data is unavailable.

Key Comparative Analyses

Electronic Effects

  • Ethoxy vs. Methoxy/Nitro Groups : The ethoxy group in the target compound donates electrons via resonance, contrasting with the strong electron-withdrawing nitro group in the 3-nitrophenyl analog . This difference influences reactivity in nucleophilic substitutions or binding interactions in biological systems.
  • Carboxylic Acid vs. Esters : The carboxylic acid group (position 5) enhances water solubility at high pH, whereas esterified derivatives (e.g., ethoxycarbonyl) are more lipophilic .

Steric and Conformational Impact

  • Ring Puckering : Computational studies (e.g., Cremer-Pople puckering coordinates ) suggest substituents like chlorine or methyl groups (e.g., in ) may enforce specific ring conformations, affecting molecular recognition.

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